1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-indoline
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients. They are synthesized through various methods, including Pd-catalyzed coupling reactions .Molecular Structure Analysis
The molecular structure of similar compounds involves a pyridine ring with various substituents, including a trifluoromethyl group .Chemical Reactions Analysis
Trifluoromethylpyridines participate in various chemical reactions. For instance, they can undergo Pd-catalyzed coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely. For instance, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a liquid at room temperature with a boiling point of 50-55 °C and a density of 1.524 g/mL at 25 °C .Scientific Research Applications
Agrochemicals
TFMP derivatives are extensively used in the agrochemical industry for the protection of crops from pests. The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety contribute to the biological activities of these compounds .
Pharmaceutical Industry
Several TFMP derivatives have been approved as pharmaceutical products. These compounds are used in the treatment of various diseases due to their pharmacological activities. The trifluoromethyl group is often a critical pharmacophore in these drugs .
Synthesis of Crop-Protection Products
TFMP derivatives like 2,3-dichloro-5-(trifluoromethyl)-pyridine are used as chemical intermediates for synthesizing several crop-protection products. This highlights the importance of TFMP derivatives in developing new agrochemicals .
Veterinary Products
In addition to human pharmaceuticals, TFMP derivatives are also utilized in the veterinary industry . They form an essential part of the treatment regimen for various animal health issues, showcasing the versatility of TFMP compounds .
Clinical Trials
Many TFMP derivatives are currently undergoing clinical trials. Their potential as future pharmaceutical agents is being explored, which could lead to new treatments for a range of conditions .
Functional Materials
The development of organic compounds containing fluorine, such as TFMP derivatives, has led to advances in functional materials. These materials have applications in fields like electronics and catalysis, demonstrating the broad utility of TFMP derivatives .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of certain cells . These proteins play a crucial role in maintaining cell shape, cell division, and intracellular transport.
Mode of Action
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-indoline interacts with its targets by potentially binding to the spectrin-like proteins, thereby affecting their function
Biochemical Pathways
Given its potential interaction with spectrin-like proteins, it may influence pathways related to cell structure maintenance and intracellular transport .
Result of Action
Its interaction with spectrin-like proteins suggests that it may affect cell shape, division, and intracellular transport .
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,3-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2/c15-11-7-10(14(16,17)18)8-19-13(11)20-6-5-9-3-1-2-4-12(9)20/h1-4,7-8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEANEQEVYSCLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165995 | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501165995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1220027-90-6 | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,3-dihydro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501165995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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